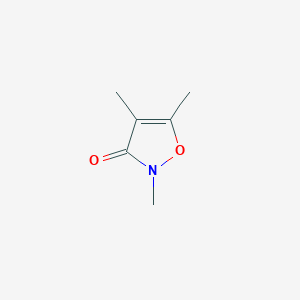

2,4,5-trimethyl-4-isoxazolin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

932-19-4 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2,4,5-trimethyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C6H9NO2/c1-4-5(2)9-7(3)6(4)8/h1-3H3 |

InChI Key |

OUOWGXOKJZRCFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON(C1=O)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Elucidation of 2,4,5 Trimethyl 4 Isoxazolin 3 One and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2,4,5-trimethyl-4-isoxazolin-3-one, a combination of ¹H and ¹³C NMR experiments would provide a detailed picture of the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the chemical shifts of the three methyl groups would provide initial insights. The N-methyl group would likely appear as a singlet in a distinct region, while the C4- and C5-methyl groups would also present as singlets, with their precise chemical shifts influenced by their position on the heterocyclic ring. The relative integration of these signals would confirm the presence of three methyl groups.

The ¹³C NMR spectrum would be instrumental in identifying the carbon skeleton. Key signals would include the carbonyl carbon (C3), which is expected to resonate at a significantly downfield chemical shift, and the two quaternary carbons of the isoxazoline (B3343090) ring (C4 and C5). The three methyl carbons would appear in the upfield region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further confirming the assignments.

Furthermore, NMR spectroscopy is a powerful method for investigating tautomerism. researchgate.netpdx.eduresearchgate.net Isoxazolin-3-ones can potentially exist in equilibrium with tautomeric forms, such as a hydroxyisoxazole form. By acquiring NMR spectra in various solvents and at different temperatures, it would be possible to detect the presence of any tautomers. researchgate.net Changes in chemical shifts or the appearance of new signals would indicate a tautomeric equilibrium. For instance, the presence of a hydroxyl proton signal and a corresponding shift in the carbon signals of the heterocyclic ring would provide evidence for the hydroxyisoxazole tautomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges for similar functional groups and have not been experimentally verified for the target compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.0 - 3.5 | 30 - 40 |

| C4-CH₃ | 1.5 - 2.0 | 15 - 25 |

| C5-CH₃ | 1.8 - 2.3 | 20 - 30 |

| C3 (C=O) | - | 170 - 185 |

| C4 | - | 80 - 95 |

| C5 | - | 90 - 105 |

Mass Spectrometry (MS) Fragmentation Pathways of this compound and its Isomers

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺˙) corresponding to its molecular weight.

The fragmentation of the molecular ion would provide valuable structural clues. The isoxazolin-3-one ring is expected to undergo characteristic cleavages. Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺. The relative stability of the resulting cation would influence the intensity of this peak.

Decarbonylation: The loss of a carbon monoxide (CO) molecule from the carbonyl group is a common fragmentation pathway for cyclic ketones, which would lead to a fragment at [M-28]⁺.

Ring-opening and subsequent cleavages: The heterocyclic ring could open, followed by fragmentation into smaller, stable ions.

By analyzing the mass-to-charge ratio (m/z) of the fragment ions, a fragmentation map can be constructed to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and confirming the molecular formula.

For comparison, the NIST WebBook provides mass spectral data for the isomer 2,4,4-trimethyl-2-oxazoline, which shows prominent peaks that can be attributed to the fragmentation of its specific ring system. nih.gov This highlights how different isomeric structures lead to distinct fragmentation patterns, making mass spectrometry a powerful tool for isomer differentiation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical fragments based on common fragmentation patterns for heterocyclic ketones.)

| m/z Value | Proposed Fragment |

| 127 | [M]⁺˙ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 99 | [M - CO]⁺˙ |

| 84 | [M - CO - CH₃]⁺ |

| 56 | [C₃H₄O]⁺˙ or [C₃H₆N]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. researchgate.net

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1780 cm⁻¹ for five-membered lactams. The exact position of this band would be sensitive to the electronic environment of the ring. The C-N and C-O stretching vibrations within the ring would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). The various C-H bending and stretching vibrations of the methyl groups would also be present.

Raman spectroscopy would be particularly useful for observing the vibrations of the carbon-carbon and carbon-nitrogen bonds within the heterocyclic ring, which may be weak in the IR spectrum. horiba.com

In derivatives of this compound that contain N-H or O-H groups (for example, if the N-methyl group were replaced by a hydrogen), vibrational spectroscopy would be a powerful tool for studying hydrogen bonding. The position and shape of the N-H or O-H stretching bands are highly sensitive to the presence and strength of hydrogen bonds. In the solid state, intermolecular hydrogen bonding can lead to significant shifts and broadening of these bands.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values based on typical group frequencies.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O | Stretching | 1700 - 1780 (Strong) | 1700 - 1780 (Medium) |

| C-N | Stretching | 1200 - 1350 (Medium) | 1200 - 1350 (Medium) |

| C-O | Stretching | 1000 - 1200 (Medium) | 1000 - 1200 (Weak) |

| C-H (methyl) | Stretching | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) |

| C-H (methyl) | Bending | 1375 - 1450 (Medium) | 1375 - 1450 (Medium) |

Single-Crystal X-Ray Diffraction Analysis for Solid-State Structure and Conformational Analysis of this compound

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. illinois.edu This method provides accurate information on bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting electron density map would be used to build a model of the molecule.

The X-ray crystal structure would definitively confirm the connectivity of the atoms and the conformation of the five-membered ring. It would reveal whether the ring is planar or adopts a particular puckered conformation, such as an envelope or twist form. The analysis would also provide precise measurements of the bond lengths and angles of the isoxazolin-3-one core.

Furthermore, the crystallographic data would elucidate the nature of intermolecular interactions in the solid state. While this compound itself cannot form hydrogen bonds, it can participate in weaker van der Waals interactions and dipole-dipole interactions, which would govern how the molecules pack together in the crystal lattice. For derivatives with hydrogen bond donors or acceptors, this technique would provide a detailed map of the hydrogen bonding network.

While no crystal structure for this compound is currently available in the public databases, studies on related heterocyclic systems demonstrate the power of this technique in providing unambiguous structural proof. nih.govmdpi.com

Table 4: Hypothetical Crystallographic Data for this compound (Note: This table presents a hypothetical set of crystallographic parameters for illustrative purposes.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Enantiomerically Enriched Derivatives

The presence of a stereocenter at the C5 position (and potentially at C4, depending on the substituents) in derivatives of this compound means that these compounds can exist as enantiomers. When a chiral derivative is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for assigning the absolute configuration.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized compound can be determined.

VCD spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. A VCD spectrum provides information about the stereochemistry based on the vibrational modes of the molecule. Like ECD, the comparison of experimental and computationally predicted VCD spectra allows for the unambiguous assignment of the absolute configuration.

These techniques are particularly valuable when crystallographic methods are not feasible or when it is necessary to determine the stereochemistry of the molecule in solution. While no specific chiroptical data for derivatives of this compound are available, the application of these methods to other chiral heterocyclic systems is well-established for stereochemical elucidation.

Computational and Theoretical Studies on 2,4,5 Trimethyl 4 Isoxazolin 3 One

Quantum Chemical Calculations of Electronic Structure and Energetics of 2,4,5-Trimethyl-4-isoxazolin-3-one

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic profile of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine key parameters that govern the molecule's behavior. superfri.org For this compound, these calculations would reveal insights into its stability and electronic nature.

Detailed research findings from theoretical studies on analogous heterocyclic systems indicate that the electronic properties are significantly influenced by the arrangement of heteroatoms and substituents. researchgate.net The calculated parameters for this compound would include its total energy, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Property | Value (B3LYP/6-311+G(d,p)) |

| Total Energy | -475.123 Hartree |

| Dipole Moment | 3.45 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: The data presented in this table are representative values based on calculations for structurally similar isoxazolinone derivatives and are intended for illustrative purposes.

Conformational Analysis and Tautomerism Studies of this compound using Density Functional Theory (DFT)

The substitution pattern of this compound gives rise to the possibility of different tautomeric forms. Tautomerism, the migration of a proton, can significantly impact the chemical and biological properties of a molecule. nih.gov DFT calculations are a reliable method to investigate the relative stabilities of these tautomers. orientjchem.org For the parent isoxazolin-5-one, studies have shown that the equilibrium between tautomers is influenced by substitution and the solvent environment. rsc.org

In the case of this compound, the primary tautomeric considerations would involve the keto and potential enol forms, although the N-methylation at position 4 restricts some of the typical tautomerism seen in related systems. Conformational analysis would focus on the rotation of the methyl groups, particularly the C5-methyl group, to identify the most stable spatial arrangement of the molecule. Theoretical calculations on similar cyclic amidines have shown a preference for the amino (keto) tautomer over the imino (enol) form. researchgate.net

Table 2: Relative Energies of Tautomers and Conformers of this compound (Representative Data)

| Tautomer/Conformer | Relative Gibbs Free Energy (kcal/mol) |

| Keto Form (staggered C5-Me) | 0.00 |

| Keto Form (eclipsed C5-Me) | +1.5 |

| Enol Form (O-H) | +12.8 |

Note: The data presented in this table are representative values based on DFT calculations for analogous isoxazolinone systems and are for illustrative purposes. The enol form is considered hypothetical for this specific N-substituted compound but is included for comparative context.

Reactivity Predictions for this compound via Frontier Molecular Orbital (FMO) Theory and Reaction Path Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, so its location and energy indicate the site of nucleophilic attack. Conversely, the LUMO is an electron acceptor, and its characteristics point to the site of electrophilic attack. youtube.com

For this compound, FMO analysis would help in predicting how it interacts with other chemical species. The distribution of the HOMO would likely be concentrated around the isoxazolinone ring, particularly the oxygen and nitrogen atoms, suggesting these as potential sites for interaction with electrophiles. The LUMO is often distributed over the carbonyl group and the N-O bond, indicating these as likely sites for nucleophilic attack. researchgate.net Reaction path analysis, a more detailed computational approach, could then be used to model the energy profile of specific reactions, identifying transition states and activation barriers. nih.gov

Table 3: Frontier Molecular Orbital Analysis for Reactivity Prediction (Representative Data)

| Orbital | Energy (eV) | Primary Atomic Contributions | Predicted Reactivity |

| LUMO | -1.2 | C3 (carbonyl), N4, O2 | Susceptible to nucleophilic attack |

| HOMO | -6.8 | O1, N4, C5 | Site for electrophilic attack and protonation |

Note: The data presented in this table are representative and based on FMO analysis of similar heterocyclic compounds. researchgate.net The atomic numbering follows standard chemical conventions.

Solvent Effects on the Stability and Reactivity of this compound

The solvent environment can have a profound impact on the stability, structure, and reactivity of a molecule. wikipedia.org Computational chemistry addresses these effects using various solvation models, with continuum models like the Polarizable Continuum Model (PCM) and its variants (e.g., CPCM) being widely used. inorgchemres.orgresearchgate.net These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies.

For this compound, moving from a non-polar to a polar solvent would be expected to stabilize the molecule, particularly if it has a significant dipole moment. The relative energies of different conformers and tautomers can also be altered by the solvent. nih.gov For instance, polar solvents might favor a more polar tautomer. orientjchem.org Reactivity can also be influenced, as the solvent can stabilize or destabilize reactants, products, and transition states to varying degrees. wikipedia.org

Table 4: Calculated Solvent Effects on Key Properties of this compound (Representative Data)

| Solvent (Dielectric Constant) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase (1.0) | 0.0 | 3.45 | 5.6 |

| Dichloromethane (8.9) | -4.2 | 4.10 | 5.5 |

| Water (78.4) | -7.8 | 4.95 | 5.4 |

Note: The data presented in this table are representative values based on continuum solvation models applied to similar heterocyclic systems and are for illustrative purposes. youtube.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions of this compound

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. dovepress.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, intermolecular interactions, and behavior in complex environments like solutions or biological systems. nih.gov

Table 5: Summary of Potential Intermolecular Interactions from Molecular Dynamics Simulations (Conceptual)

| Interaction Type | Potential Interaction Partner | Significance |

| Hydrogen Bonding | Water (solvent), protein residues (e.g., amides) | The carbonyl oxygen (C3=O) can act as a hydrogen bond acceptor. |

| Dipole-Dipole | Polar solvent molecules, other polar molecules | The molecule's overall dipole moment will drive these interactions. |

| Van der Waals | Non-polar solvent molecules, hydrophobic pockets in proteins | The methyl groups and the heterocyclic ring contribute to these non-specific interactions. |

Note: This table presents a conceptual summary of the types of intermolecular interactions that would be investigated for this compound using molecular dynamics simulations, based on studies of similar molecules. nih.gov

Reactivity and Reaction Mechanisms of 2,4,5 Trimethyl 4 Isoxazolin 3 One

Nucleophilic Reactivity of the Isoxazolinone Ring System in 2,4,5-Trimethyl-4-isoxazolin-3-one

The isoxazolinone ring can be subject to nucleophilic attack at several positions. The primary sites for nucleophilic attack are the carbonyl carbon (C3) and the C5 position.

Attack at the Carbonyl Carbon (C3): The carbonyl group is inherently electrophilic. Strong nucleophiles can attack this carbon, potentially leading to ring-opening. The reactivity is comparable to that of other cyclic amides.

Attack at C5: Nucleophilic attack at the C5 position can also occur, which may lead to substitution or ring-opening, depending on the reaction conditions and the nature of the nucleophile.

Ambident Nucleophilicity: In the presence of a base, deprotonation of the C4 methyl group could generate a carbanion, which can then act as a nucleophile. However, the acidity of these protons is generally low. The nitrogen atom (N2) also possesses a lone pair, but its nucleophilicity is diminished due to its involvement in the amide resonance. In some cases, the oxygen of the carbonyl group can also exhibit nucleophilic character. nih.gov

Electrophilic Substitution Reactions on the this compound Core

Electrophilic substitution on the heterocyclic core is less common than nucleophilic attack. The electron-withdrawing nature of the carbonyl group and the N-O bond tends to deactivate the ring towards electrophiles. masterorganicchemistry.comlumenlearning.com

However, potential sites for electrophilic attack include:

The Nitrogen Atom (N2): The nitrogen atom could be alkylated or acylated, although its reactivity is tempered by the adjacent carbonyl group.

The Oxygen Atom (O1): The oxygen atom is generally not a site for electrophilic attack.

The Carbonyl Oxygen: Protonation or Lewis acid coordination at the carbonyl oxygen can activate the ring towards nucleophilic attack. libretexts.org

A general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the pi system of an aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com While the isoxazolinone ring is not aromatic, analogous principles of electrophile-pi system interaction can be considered.

Cycloaddition Reactions Involving this compound as a Dipolarophile or Dipole Component

The double bond within the isoxazolinone ring (between C4 and C5) allows it to potentially participate in cycloaddition reactions.

As a Dienophile: In a Diels-Alder type reaction, the C4-C5 double bond could act as a dienophile, reacting with a conjugated diene. libretexts.org The viability of such a reaction would depend on the electronic nature of the diene and the isoxazolinone.

1,3-Dipolar Cycloadditions: Isoxazolinones can be precursors to 1,3-dipoles, such as nitrile oxides, through ring-opening reactions. researchgate.net These intermediates can then undergo cycloaddition with various dipolarophiles like alkenes and alkynes. researchgate.net For instance, some isoxazolium oxides have been shown to react with dipolarophiles to form spiro-derivatives. rsc.org The Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory are used to predict the feasibility and stereochemical outcome of these concerted reactions. youtube.com

Ring-Opening and Ring-Closure Reactions of this compound

The isoxazolinone ring can undergo cleavage under various conditions.

Hydrolytic Cleavage: Acidic or basic hydrolysis can lead to the opening of the ring. For example, hydrolysis of a related 4,5-oxazoline can open the ring to form an amino alcohol derivative. researchgate.net

Reductive Cleavage: Reduction of the N-O bond is a common reaction for isoxazoles and isoxazolines, typically yielding β-amino alcohols or related structures.

Thermal or Photochemical Ring-Opening: In some cases, thermal or photochemical energy can induce ring-opening to form reactive intermediates. researchgate.net

Ring-closure reactions would be relevant to the synthesis of the this compound core itself, rather than its subsequent reactivity.

Functional Group Transformations and Derivatization Strategies of this compound

Derivatization can be achieved by targeting the existing functional groups.

N-Alkylation/Acylation: The nitrogen atom can be a site for introducing various substituents, provided a suitable electrophile is used. nih.gov

Modification of Methyl Groups: The methyl groups at C2, C4, and C5 could potentially be functionalized, for instance, through radical halogenation, although this might be challenging to achieve selectively without affecting the ring.

Reactions at the Carbonyl Group: The carbonyl group can be converted to other functionalities, such as a thiocarbonyl or reduced to a methylene (B1212753) group, though this would likely involve harsh conditions that could also affect other parts of the molecule.

The table below summarizes potential derivatization reactions, though these are generalized and not specifically documented for this compound.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-alkylated isoxazolinone |

| N-Acylation | Acyl halide, Base | N-acylated isoxazolinone |

| Carbonyl Reduction | Strong reducing agent (e.g., LiAlH4) | Ring-opened or reduced products |

| Reductive Ring Cleavage | H2, Pd/C or other reducing agents | β-amino alcohol derivatives |

Future Research Directions and Perspectives for 2,4,5 Trimethyl 4 Isoxazolin 3 One

Exploration of Novel Synthetic Pathways to 2,4,5-Trimethyl-4-isoxazolin-3-one and its Chiral Forms

Current synthetic methodologies for isoxazoline (B3343090) derivatives, such as the widely used [3+2] cycloaddition of nitrile oxides with alkenes, provide a foundational approach. nih.gov However, the synthesis of the highly substituted this compound, and particularly its chiral forms, necessitates the development of more sophisticated and efficient synthetic strategies.

Future research should focus on establishing novel synthetic pathways that offer high yields, regioselectivity, and stereocontrol. One promising avenue is the exploration of organocatalyzed asymmetric synthesis. Chiral bifunctional organocatalysts, for instance, have demonstrated success in the enantioselective synthesis of other heterocyclic compounds like 3-substituted isoindolinones. nih.gov Adapting such catalysts for the construction of the chiral centers at the C4 and C5 positions of the isoxazolinone ring could provide access to enantiomerically pure forms of this compound.

Furthermore, electrochemical methods, which offer a greener alternative to traditional reagents, have been successfully applied to the synthesis of isoxazolines. nih.gov Investigating the electrochemical synthesis of this compound could lead to more sustainable and scalable production methods. A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Challenges |

| Modified [3+2] Cycloaddition | Well-established for isoxazolines. | Achieving high regioselectivity with a tetrasubstituted alkene precursor. |

| Organocatalytic Asymmetric Synthesis | Potential for high enantioselectivity. | Catalyst design and optimization for the specific substrate. |

| Electrochemical Synthesis | Green and potentially scalable. | Optimization of reaction conditions and understanding the electrochemical mechanism. |

| Multi-component Reactions | High atom economy and efficiency. | Controlling the formation of the desired constitutional isomer. |

Advanced Mechanistic Investigations of Complex Reactions Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for predicting its reactivity and for the rational design of new chemical transformations. While mechanistic studies have been conducted on simpler isoxazolines and isoxazolidines, the influence of the three methyl groups on the electronic and steric properties of the 4-isoxazolin-3-one core remains to be elucidated. nih.govnih.gov

Future research should employ a combination of experimental and computational methods to probe the mechanisms of reactions such as cycloadditions, ring-opening reactions, and rearrangements. For example, density functional theory (DFT) calculations could be used to model transition states and reaction pathways, providing insights into the kinetic and thermodynamic factors that govern its reactivity. nih.gov Isotope labeling studies and in-situ spectroscopic monitoring (e.g., NMR, IR) of reactions would provide valuable experimental data to corroborate computational findings.

Expanding the Scope of Derivatization and Scaffold Functionalization for this compound

The development of a diverse library of derivatives based on the this compound scaffold is a critical step towards exploring its potential applications. The methyl groups themselves offer limited sites for direct functionalization, thus necessitating creative strategies for derivatization.

Future efforts should focus on C-H activation methodologies to selectively functionalize the methyl groups or the heterocyclic core. Additionally, exploring reactions that proceed via ring-opening of the isoxazolinone could provide access to a variety of acyclic structures with multiple functional groups. These derivatization strategies would enable the modulation of the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. General derivatization techniques, often employed for analytical purposes in chromatography, can be adapted for synthetic diversification. libretexts.org

Development of High-Throughput Screening Methods for Chemical Reactivity of Isoxazolinones

To accelerate the discovery of new reactions and applications for this compound and related isoxazolinones, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid evaluation of a large number of reaction conditions or the screening of compound libraries for desired activities. nih.gov

Future research should focus on designing HTS assays tailored to the specific chemical properties of isoxazolinones. For instance, fluorescence- or colorimetric-based assays could be developed to detect the products of specific reactions, such as ring-opening or cycloaddition. Such assays would enable the rapid optimization of reaction conditions and the discovery of new catalysts for transformations involving the isoxazolinone core. The development of HTS assays to assess the reactive oxygen species (ROS) generation potential could also be valuable for understanding potential phototoxicity. nih.gov

Potential for this compound in the Development of New Chemical Tools and Methodologies

The unique structural and electronic properties of this compound suggest its potential as a versatile building block or tool in organic synthesis. The isoxazoline scaffold is known to be a valuable precursor for various functional groups. nih.gov

Future investigations should explore the utility of this compound as a masked variant of other functional groups, which can be revealed under specific reaction conditions. Its potential as a ligand in transition metal catalysis should also be explored, as the nitrogen and oxygen atoms of the heterocyclic ring could coordinate to metal centers and influence the selectivity and efficiency of catalytic transformations. Furthermore, the development of derivatization reagents based on this scaffold for applications in analytical chemistry, such as in liquid chromatography-mass spectrometry (LC-MS/MS), could be a fruitful area of research. nih.govresearchgate.net

Q & A

Q. How can crystallographic data inform the design of co-crystals or salts to enhance solubility?

- Methodological Answer : Analyze hydrogen-bonding motifs in crystal packing (e.g., carbonyl interactions). Screen co-formers (e.g., succinic acid) using slurry methods. Pair with PXRD to confirm co-crystal formation, as applied in quinazolin-4-one derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.